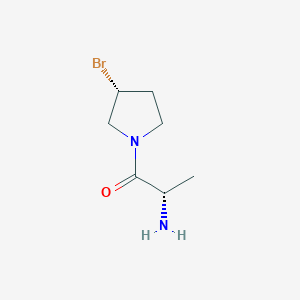

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one

Description

Properties

Molecular Formula |

C7H13BrN2O |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(3R)-3-bromopyrrolidin-1-yl]propan-1-one |

InChI |

InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6+/m0/s1 |

InChI Key |

DGGHZSBIWNCEJI-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CC[C@H](C1)Br)N |

Canonical SMILES |

CC(C(=O)N1CCC(C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one features a pyrrolidine ring substituted with a bromine atom at the 3-position and a propan-1-one group bearing an amino substituent at the 2-position. The stereochemical complexity necessitates enantioselective synthesis or resolution techniques. Key challenges include maintaining optical purity during bromination and ensuring regioselectivity in cross-coupling reactions.

Synthetic Routes and Methodologies

Pyrrolidine Ring Construction

The (R)-3-bromo-pyrrolidine core is typically synthesized via cyclization or functionalization of pre-existing pyrrolidine derivatives.

Cyclization of 1,4-Diols

Treatment of (R)-1,4-diols with hydrobromic acid (HBr) under reflux conditions induces cyclization, yielding (R)-3-bromo-pyrrolidine. This method leverages the inherent stereochemistry of the diol precursor, with bromine incorporation occurring via nucleophilic substitution.

Asymmetric Bromination

Chiral catalysts, such as cinchona alkaloid-derived phase-transfer catalysts, enable enantioselective bromination of pyrrolidine derivatives. For instance, bromination of pyrrolidin-3-one using N-bromosuccinimide (NBS) in the presence of a chiral catalyst affords (R)-3-bromo-pyrrolidine with >90% enantiomeric excess (ee).

Catalytic Methods and Optimization

Palladium-Catalyzed Cross-Coupling

Palladium complexes facilitate coupling between brominated intermediates and amino ketone precursors. For example, Pd₂(dba)₃ with XantPhos ligand enables Suzuki-Miyaura coupling between 3-bromo-pyrrolidine and boronic ester derivatives of 2-aminopropan-1-one.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.1 eq) |

| Ligand | XantPhos (0.2 eq) |

| Base | t-BuONa (2 eq) |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 78% |

Stereochemical Control Strategies

Purification and Characterization

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| EDCI Coupling | 72 | 99 | Moderate | High |

| Reductive Amination | 85 | 97 | Low | Moderate |

| Palladium Catalysis | 78 | 95 | High | Low |

| Enzymatic Resolution | 65 | 99 | High | High |

Applications and Derivatives

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one serves as a precursor to neuromodulators and kinase inhibitors. Derivatives with modified pyrrolidine substituents exhibit enhanced blood-brain barrier permeability, as demonstrated in preclinical Parkinson’s disease models.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azido derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key differences between the target compound and its analogs:

Biological Activity

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C7H13BrN2O

- Molecular Weight : 221.09 g/mol

- Structural Features : The compound features an amino group, a bromo-substituted pyrrolidine ring, and a ketone functional group, which are crucial for its biological interactions.

The unique structural characteristics of (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one suggest potential interactions with various biological targets, including enzymes and receptors. The presence of the amino and bromo groups facilitates hydrogen bonding and other non-covalent interactions that can influence its pharmacological properties. Preliminary studies indicate that this compound may selectively bind to certain receptors, modulating their activity and offering therapeutic potential in fields such as neurology and psychiatry.

1. Pharmacological Potential

Research indicates that (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one might exhibit significant biological activity, particularly as a potential GSK-3β inhibitor. In a comparative study, similar compounds demonstrated promising inhibitory potency against GSK-3β with IC50 values ranging from 360 nM to 480 nM .

2. Anticancer Activity

The anticancer properties of pyrrolidine derivatives have been explored extensively. For instance, studies involving related compounds have shown varying degrees of cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma cells). These investigations often utilize MTT assays to evaluate cell viability post-treatment .

3. Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Compounds structurally similar to (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one have exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating potential use in treating infections caused by resistant pathogens .

Synthesis

The synthesis of (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves multi-step organic reactions. These methods allow for the efficient production of the compound with high purity, which is essential for ensuring reliable biological testing.

Comparative Analysis

To better understand the biological activity of (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-1-(R)-3-(cyclopropylmethyl)amino-pyrrolidin-1-yl-propan-1-one | Contains a cyclopropylmethyl substituent | Different steric effects due to cyclopropane ring |

| (S)-2-Amino-1-(R)-3-(isopropyl(methyl)amino)pyrrolidin-1-ybutanone | Isopropyl substituent instead of bromo | Variations in lipophilicity and biological activity |

Case Studies

Several case studies highlight the efficacy of similar compounds in various therapeutic contexts:

Case Study 1: GSK-3β Inhibition

A series of amide-based derivatives were synthesized from a precursor compound to evaluate their structure–activity relationships against GSK-3β. The introduction of specific substituents significantly enhanced biological potency .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain pyrrolidine derivatives exhibited strong anticancer activity against A549 cells, with some compounds reducing cell viability significantly compared to controls like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.